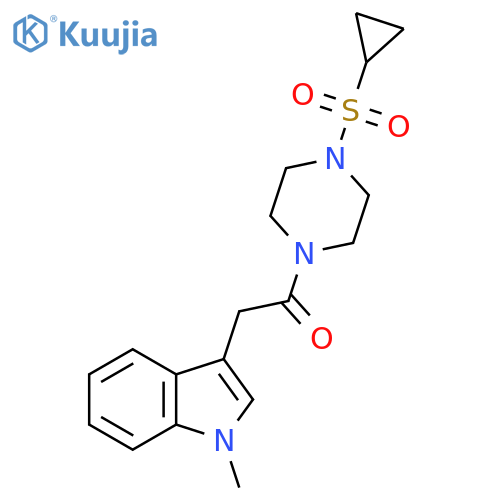

Cas no 1219913-56-0 (1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone)

1219913-56-0 structure

商品名:1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- F5882-5199

- 1219913-56-0

- 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one

- 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

- VU0527521-1

- 1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethanone

- AKOS024526877

-

- インチ: 1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3

- InChIKey: JYCXNNKSQFHAPL-UHFFFAOYSA-N

- ほほえんだ: S(C1CC1)(N1CCN(C(CC2=CN(C)C3C=CC=CC2=3)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 361.14601278g/mol

- どういたいしつりょう: 361.14601278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 71Ų

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5882-5199-3mg |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 3mg |

$63.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-4mg |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 4mg |

$66.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-5μmol |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 5μl |

$63.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-2μmol |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 2μl |

$57.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-2mg |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 2mg |

$59.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-1mg |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 1mg |

$54.0 | 2023-05-20 | |

| Life Chemicals | F5882-5199-5mg |

1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one |

1219913-56-0 | 90%+ | 5mg |

$69.0 | 2023-05-20 |

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 関連文献

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

1219913-56-0 (1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量